molecular formula C6H4ClN3 B1590288 7-Chloropyrazolo[1,5-A]pyrimidine CAS No. 58347-49-2

7-Chloropyrazolo[1,5-A]pyrimidine

Cat. No.: B1590288
CAS No.: 58347-49-2
M. Wt: 153.57 g/mol
InChI Key: YCZQHXPIKQHABJ-UHFFFAOYSA-N
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Description

7-Chloropyrazolo[1,5-a]pyrimidine is an organic compound with the molecular formula C6H4ClN3 It belongs to the class of pyrazolo[1,5-a]pyrimidines, which are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyrimidine ring

Mechanism of Action

Target of Action

The primary target of 7-Chloropyrazolo[1,5-A]pyrimidine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle. It is involved in G1-S phase transition and G2-M transition, and its deregulation can lead to uncontrolled cell proliferation, a hallmark of cancer .

Mode of Action

This compound interacts with its target, CDK2, by binding to the ATP-binding pocket of the enzyme, thereby inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells .

Biochemical Pathways

The inhibition of CDK2 by this compound affects the cell cycle regulatory pathway. CDK2 is essential for the transition from G1 phase to S phase and from G2 phase to M phase. By inhibiting CDK2, this compound prevents the progression of the cell cycle, leading to cell cycle arrest . This can result in the inhibition of cell proliferation, particularly in cancer cells where the cell cycle is often deregulated .

Pharmacokinetics

It is known that the compound is a solid at room temperature , and its solubility can influence its bioavailability

Result of Action

The molecular effect of this compound’s action is the inhibition of CDK2 activity . On a cellular level, this leads to cell cycle arrest, which can result in the inhibition of cell proliferation and the induction of apoptosis, particularly in cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the compound is classified as an irritant and can cause severe skin burns and eye damage, indicating that it should be handled with care

Biochemical Analysis

Biochemical Properties

7-Chloropyrazolo[1,5-A]pyrimidine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with kinases, which are crucial for cell signaling and regulation. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression levels of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to changes in their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced cell signaling and gene expression. At high doses, it can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s activity and effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways. For example, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function. For instance, this compound can be transported across cell membranes by ABC transporters, which are known to regulate the intracellular concentration of various compounds .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects. For example, this compound has been observed to localize in the nucleus, where it can interact with transcription factors and influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloropyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Common reagents used in these reactions include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles . The reaction conditions often involve heating the reactants in an inert atmosphere at temperatures ranging from 96°C to 103°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Chloropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 7-position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 7-substituted pyrazolo[1,5-a]pyrimidine derivatives, while oxidation and reduction reactions can modify the functional groups attached to the pyrazolo[1,5-a]pyrimidine core.

Scientific Research Applications

7-Chloropyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloropyrazolo[1,5-a]pyrimidine is unique due to the presence of the chlorine atom at the 7-position, which imparts distinct chemical reactivity and biological activity compared to other pyrazolo[1,5-a]pyrimidines. This substitution can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

7-chloropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-1-3-8-6-2-4-9-10(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZQHXPIKQHABJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC=C(N2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50484053
Record name 7-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50484053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58347-49-2
Record name 7-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50484053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloropyrazolo[1,5-a]pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Pyrazolo[1,5-a]pyrimidin-7(4H)-one (0.50 g, 3.70 mmols), phosphorus oxychloride (0.88 ml, 9.62 mmols) and diisopropylethylamine (DIEA, 0.13 ml, 0.74 mmols) were mixed and stirred at 90° C. overnight. It was poured onto water/ice, extracted with dichloromethane and washed with brine. It was dried, filtered and concentrated in vacuum. It was purified by chromatography (Silica gel, Hexane/Ethyl acetate 9:1) to afford the expected compound (83 mg, 71%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.88 mL
Type
reactant
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step One
Yield
71%

Synthesis routes and methods II

Procedure details

To a solution of pyrazolo[1,5-a]pyrimidin-7-ol (C-1) (19.0 g, 14.1 mmol, 1.0 eq) in phosphoroxychloride (100 mL, 1.06 mol, 76 eq) at RT, N,N-dimethylaniline (7.0 g, 58.0 mmol, 4.1 eq) is added dropwise and the resulting mixture is stirred at reflux overnight. The mixture is allowed to cool to RT and concentrated in vacuo to remove the phosphoroxychloride. The residue is poured into ice water (200 mL), neutralized with saturated aqueous NaHCO3 solution to adjust the pH to 8-9 while keeping the temperature below 5° C. The mixture is stirred at RT for 30 min and then extracted with ethyl acetate (4×200 mL). The combined organic layers are washed with brine, dried over Na2SO4 and filtered. The filtrate is concentrated in vacuo and the residue is purified by flash column chromatography on silica gel (1-3% ethyl acetate-petroleum ether) to afford the product, 7-chloropyrazolo[1,5-a]pyrimidine (C-2).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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